molecular formula C9H13N3O B1621134 1-(2-Methoxybenzyl)guanidine CAS No. 224947-74-4

1-(2-Methoxybenzyl)guanidine

Cat. No. B1621134
M. Wt: 179.22 g/mol
InChI Key: STLLWMVKGSDWJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Guanidines can be synthesized through various methods. One approach involves the use of p-methoxybenzyl (PMB) guanidine as a guanidinylation agent to produce various aryl and heteroaryl guanidines . Another method involves a one-pot approach towards N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines, which provides access to diverse guanidines in yields up to 81% .


Chemical Reactions Analysis

Guanidines can participate in various chemical reactions. For instance, they can undergo a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines . They can also undergo a silver-catalyzed hydroamination, which can be used for the construction of quaternary stereocenters as well as both monocyclic and bicyclic guanidine products .

Scientific Research Applications

DNA Adduct Formation and Carcinogenic Potential

Research by Naiman et al. (2012) focused on 2-Methoxyaniline (o-anisidine), a compound related to 1-(2-Methoxybenzyl)guanidine, investigating its carcinogenic potential through the formation of DNA adducts in rats. The study revealed that o-anisidine-derived DNA adducts, identified as deoxyguanosine adducts, formed in various organs, with the highest levels found in the urinary bladder. These findings indicate the carcinogenic hazards of related methoxybenzyl compounds, including potential DNA damage risks associated with their exposure Naiman et al., 2012.

Development of MIBG Analogues

Poursharifi and Shahi (2015) described the synthesis of Meta-iodobenzylguanidine (MIBG) analogues, particularly focusing on Microwave Irradiation Assisted Synthesis of 4-Hydroxy 3-Iodobenzylguanidine (HIBG), an analogue utilized in diagnosing and treating certain neuroendocrine tumors. This research underscores the ongoing development of novel MIBG analogues for enhanced therapeutic efficacy and diagnostic accuracy in neuroendocrine tumor management Poursharifi & Shahi, 2015.

Hypoglycemic Potential of Cyclic Guanidine Derivatives

Spasov et al. (2017) explored the hypoglycemic effects of cyclic guanidine derivatives, noting the potent antidiabetic effects of compounds like diabenol. This study highlights the therapeutic potential of guanidine derivatives in managing type 2 diabetes mellitus, demonstrating significant glucose-lowering effects and improved glycemic control in preclinical models Spasov et al., 2017.

Novel Synthesis Approaches and Chemical Characteristics

Elorriaga et al. (2012) contributed to the chemical synthesis field by developing new alkylimido niobium complexes supported by guanidinate ligands. Their work provides insights into the synthesis, characterization, and reactivity of niobium complexes, opening avenues for further exploration of guanidine derivatives in organometallic chemistry Elorriaga et al., 2012.

Safety And Hazards

Guanidine and its derivatives can pose several hazards. They may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-[(2-methoxyphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLLWMVKGSDWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385465
Record name 1-(2-methoxybenzyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)guanidine

CAS RN

224947-74-4
Record name 1-(2-methoxybenzyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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